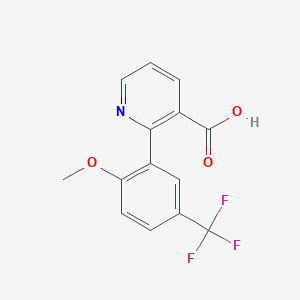
MFCD18318553
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD18318553” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific interactions and reactivity, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318553” involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that require precise control of temperature, pressure, and pH levels. The synthetic routes may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the yield and purity of the compound while minimizing the production costs. This often involves the use of advanced technologies and equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318553” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve optimal results.
Major Products: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are analyzed using various analytical techniques.
Scientific Research Applications
“MFCD18318553” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a catalyst in certain processes. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, “this compound” is investigated for its potential use in drug development and treatment of diseases. In industry, it is utilized in the production of various materials and products.
Mechanism of Action
The mechanism of action of “MFCD18318553” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds: “MFCD18318553” can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with analogous functional groups and reactivity patterns.
Uniqueness: The uniqueness of “this compound” lies in its specific interactions and reactivity, which distinguish it from other similar compounds. These unique properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(14(15,16)17)7-10(11)12-9(13(19)20)3-2-6-18-12/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEZPBKNVTUKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688385 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-55-9 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














